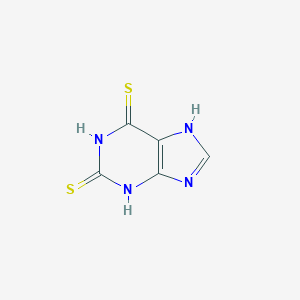

2,6-Dithiopurine

説明

Structure

3D Structure

特性

IUPAC Name |

3,7-dihydropurine-2,6-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPMXSMUUILNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202744 | |

| Record name | 2,6-Dithiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-25-2 | |

| Record name | 3,9-Dihydro-1H-purine-2,6-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dithiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-2,6-dithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dithiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1H-purine-2,6-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2,6-Dithiopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dithiopurine, also known as 2,6-dimercaptopurine. This compound is a sulfur-containing purine analog of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. This document details a feasible synthetic route, outlines extensive characterization protocols, and presents relevant biological pathways.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction starting from the readily available precursor, 2,6-dichloropurine. The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to displacement by sulfur nucleophiles. A common and effective method involves the use of a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of 2,6-dichloropurine to this compound. 2,6-dichloropurine itself is an important intermediate that can be synthesized from various starting materials, including xanthine.[1][2][3] The substitution reaction proceeds sequentially, with the chlorine at the C6 position generally being more reactive than the one at the C2 position.[2][4]

References

physical and chemical properties of 2,6-Dithiopurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dithiopurine (DTP), a molecule of significant interest in chemoprevention and drug development. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action as a potent scavenger of electrophilic carcinogens.

Core Properties of this compound

This compound, also known as 2,6-dimercaptopurine, is a purine analog where the hydroxyl groups at the 2 and 6 positions of hypoxanthine are replaced by thiol groups. This structural modification imparts unique chemical reactivity, making it a subject of extensive research.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄S₂ | ChemScene |

| Molecular Weight | 184.25 g/mol | ChemScene |

| Appearance | Pale yellow powder | ChemicalBook |

| Melting Point | >350 °C (decomposes) | ChemicalBook |

| Solubility | Slightly soluble in water and ethanol. Soluble in DMSO and DMF. | ChemicalBook, Cayman Chemical |

| pKa | 6.77 ± 0.20 (predicted) | ChemicalBook |

Chemical Properties

This compound's chemical behavior is largely dictated by the presence of its two thiol groups, which are nucleophilic. This characteristic is central to its biological activity.

| Property | Description | Source |

| Chemical Name | 1H-Purine-2,6(3H,9H)-dithione | ChemicalBook |

| CAS Number | 5437-25-2 | ChemicalBook |

| Reactivity | Acts as a "soft" nucleophile, readily reacting with "soft" electrophiles.[1][2][3] | Chemical Research in Toxicology |

| Stability | Store in a dry, sealed container at 2-8°C. | ChemicalBook |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2,6-dichloropurine with a sulfur source. While a specific detailed protocol for this compound was not found in the search results, a general procedure can be adapted from the synthesis of other thiopurines.[4]

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

-

Addition of Sulfur Source: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to the solution.

-

Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

-

Precipitation: Acidify the aqueous solution with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain the purified product.

Analytical Characterization

Accurate characterization of this compound is crucial for research and development. The following are standard analytical techniques and protocols adapted from methods used for similar thiopurine compounds.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 340-350 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectral data for this compound was not explicitly found, the expected chemical shifts can be inferred based on the purine structure.

-

¹H NMR: Expected signals would include a proton at the C8 position of the purine ring and exchangeable protons from the N-H and S-H groups.

-

¹³C NMR: Expected signals would correspond to the five carbon atoms of the purine ring, with the C2 and C6 carbons attached to sulfur atoms showing characteristic downfield shifts.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for thiopurines.

-

Expected m/z: The deprotonated molecule [M-H]⁻ would be observed at approximately 183.0 m/z.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound as a chemopreventive agent is its ability to act as a nucleophilic scavenger of electrophilic carcinogens.[1][2][3] This process detoxifies harmful electrophiles before they can interact with and damage cellular macromolecules like DNA.

Scavenging of Electrophilic Carcinogens

Many chemical carcinogens are, or are metabolized to, reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially cancer. This compound, with its "soft" nucleophilic thiol groups, readily reacts with "soft" electrophilic carcinogens, such as the diol epoxides of polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene diol epoxide - BPDE).[5] This reaction neutralizes the carcinogen, preventing it from reaching its biological targets.

Metabolism of this compound

In vivo, this compound is metabolized, primarily by xanthine oxidase, to 2,6-dithiouric acid (DUA).[6] Importantly, DUA retains significant nucleophilic scavenging activity, comparable to that of the parent compound, DTP.[1][2][3] This metabolic pathway does not lead to the formation of cytotoxic nucleotides, which distinguishes DTP from other thiopurines like 6-mercaptopurine.

Conclusion

This compound is a promising molecule with well-defined physical and chemical properties that underpin its potent chemopreventive activity. Its mechanism of action, centered on the nucleophilic scavenging of electrophilic carcinogens, offers a direct and effective means of detoxification. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound as a potential agent in cancer prevention and therapy.

References

- 1. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Method for the synthesis of uric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by this compound and thiopurinol of binding of a benzo(a)pyrene diol epoxide to DNA in mouse epidermis and of the initiation phase of two-stage tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2,6-Dithiopurine: A Technical Guide to its Mechanism of Action as a Nucleophilic Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dithiopurine (DTP) is a purine analog that demonstrates significant potential as a chemopreventive and cytoprotective agent due to its potent nucleophilic scavenging capabilities. This document provides a comprehensive technical overview of the mechanism of action of DTP as a nucleophilic scavenger. It details the chemical basis of its reactivity, presents quantitative kinetic data for its reactions with various electrophiles, outlines experimental protocols for its evaluation, and explores its interaction with cellular signaling pathways. This guide is intended to serve as a resource for researchers and professionals in drug development and chemical biology who are interested in the therapeutic application of nucleophilic scavengers.

Introduction

Reactive electrophilic species (RES) are a class of molecules characterized by an electron-deficient center, making them highly reactive towards electron-rich nucleophiles. In biological systems, RES can be generated from both endogenous metabolic processes and exposure to exogenous agents, including environmental toxins and pharmaceuticals. Uncontrolled RES can inflict significant cellular damage by forming covalent adducts with critical macromolecules such as DNA, proteins, and lipids, leading to mutagenesis, cytotoxicity, and the initiation of pathological processes, including cancer.[1]

Cellular defense mechanisms, such as the glutathione-S-transferase system, exist to neutralize these threats. However, when the production of RES overwhelms these endogenous defenses, a state of electrophilic stress ensues. This has led to the exploration of exogenous nucleophilic scavengers as a therapeutic strategy to mitigate the damaging effects of RES.

This compound (DTP), a synthetic thiopurine, has emerged as a promising nucleophilic scavenger. Its chemical structure, featuring two highly nucleophilic thiol groups, enables it to efficiently trap and neutralize a wide range of harmful electrophiles.[1][2] This guide delves into the core mechanism of DTP's scavenging action, providing the technical details necessary for its study and potential therapeutic development.

Mechanism of Nucleophilic Scavenging

The primary mechanism by which this compound exerts its protective effects is through direct chemical scavenging of electrophilic molecules. This action is rooted in the principles of Hard and Soft Acids and Bases (HSAB) theory.

The "Soft" Nucleophile Profile of this compound

According to HSAB theory, "soft" nucleophiles react preferentially with "soft" electrophiles, while "hard" nucleophiles favor reactions with "hard" electrophiles. The sulfur atoms in the thiol groups of DTP are highly polarizable and are therefore classified as "soft" nucleophiles. This property dictates DTP's reactivity profile, making it a particularly effective scavenger for "soft" electrophiles.[1][2]

Many potent carcinogens and toxic agents, such as benzo[a]pyrene diol epoxide (BPDE), acrolein, and components of sulfur mustard, are "soft" electrophiles.[1][2] DTP reacts readily with these species, forming stable covalent adducts and thereby preventing them from interacting with cellular targets. Conversely, DTP shows little to no reactivity with "hard" electrophiles like ethyl methanesulfonate and methylnitrosourea.[1][2] This selectivity is a key feature of its mechanism of action.

Reaction with Michael Acceptors

A significant class of electrophiles scavenged by DTP are Michael acceptors. These are α,β-unsaturated carbonyl compounds that are common products of lipid peroxidation and are implicated in cellular damage. The reaction proceeds via a Michael-type addition, where one of the nucleophilic sulfur atoms of DTP attacks the β-carbon of the unsaturated system.

Caption: General reaction scheme of DTP with a Michael acceptor.

Quantitative Data on Scavenging Activity

The efficacy of this compound as a nucleophilic scavenger has been quantified through kinetic studies. The following table summarizes the second-order rate constants for the reaction of DTP and its major metabolite, 2,6-dithiouric acid (DUA), with various electrophiles.

| Electrophile | Scavenger | Rate Constant (M⁻¹s⁻¹) | Classification | Reference |

| Acrolein | DTP | 0.13 | Soft | [1][2] |

| Acrolein | DUA | 0.08 | Soft | [1][2] |

| Dimethyl sulfate (DMS) | DTP | 0.04 | Soft | [1][2] |

| Dimethyl sulfate (DMS) | DUA | 0.11 | Soft | [1][2] |

| Cisplatin | DTP | 0.001 | Soft | [1][2] |

| Cisplatin | DUA | 0.004 | Soft | [1][2] |

| Benzo[a]pyrene diol epoxide (BPDE) | DTP | ~0.1 | Soft | [1][2] |

| Benzo[a]pyrene diol epoxide (BPDE) | DUA | ~0.1 | Soft | [1][2] |

| Ethyl methanesulfonate | DTP | No appreciable reaction | Hard | [1][2] |

| Methylnitrosourea | DTP | No appreciable reaction | Hard | [1][2] |

Table 1: Second-order rate constants for the reaction of DTP and DUA with various electrophiles near neutral pH.

Interaction with Cellular Signaling Pathways

While the primary mechanism of DTP's action as a scavenger is direct chemical interception of electrophiles, this activity can have downstream consequences on cellular signaling pathways that are regulated by electrophilic stress. One such pathway is the Keap1-Nrf2-ARE pathway, a critical regulator of the endogenous antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.

By scavenging electrophiles, DTP can modulate the activation of the Nrf2 pathway. While DTP itself is not a direct activator of Nrf2, its ability to reduce the overall burden of electrophiles can influence the redox state of the cell and, consequently, the signaling flux through this pathway. Furthermore, the metabolism of thiopurines can lead to the generation of reactive oxygen species, which can also influence Nrf2 signaling.

Caption: Modulation of the Keap1-Nrf2-ARE pathway by DTP.

Experimental Protocols

The following sections provide generalized protocols for the key experiments used to characterize the nucleophilic scavenging activity of this compound.

Kinetic Analysis of Scavenging Activity

This protocol outlines a general method for determining the second-order rate constant for the reaction between DTP and an electrophile using UV-Vis spectrophotometry.

Objective: To quantify the rate of reaction between DTP and a target electrophile.

Materials:

-

This compound (DTP)

-

Target electrophile

-

Phosphate buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DTP in a suitable solvent (e.g., 0.05 N NaOH) and dilute to the desired concentration in PBS.

-

Prepare a stock solution of the electrophile in a suitable solvent and dilute to the desired concentration in PBS.

-

-

Spectrophotometric Measurement:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).

-

In a quartz cuvette, mix the DTP solution with the electrophile solution.

-

Immediately begin monitoring the change in absorbance at a wavelength where either the reactants or products have a distinct absorbance maximum.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

-

Data Analysis:

-

Plot the absorbance data versus time.

-

From the change in absorbance, calculate the concentration of the reactant consumed or product formed over time.

-

Determine the initial reaction rate from the slope of the concentration versus time plot.

-

Repeat the experiment with varying concentrations of DTP and the electrophile to determine the reaction order and the second-order rate constant.

-

Caption: General workflow for kinetic analysis of DTP scavenging.

Analysis of DTP-Electrophile Adducts by HPLC

This protocol describes a general method for the detection and quantification of adducts formed between DTP and an electrophile using High-Performance Liquid Chromatography (HPLC).

Objective: To identify and quantify the formation of DTP-electrophile adducts.

Materials:

-

Reaction mixture containing DTP and the electrophile

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Water with 0.1% formic acid

-

Adduct standard (if available)

Procedure:

-

Sample Preparation:

-

Incubate DTP and the electrophile under the desired reaction conditions.

-

Stop the reaction at various time points by adding a quenching agent or by rapid freezing.

-

If necessary, perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to remove precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% ACN).

-

Inject the prepared sample onto the column.

-

Elute the analytes using a gradient of increasing acetonitrile concentration.

-

Monitor the eluent with a UV detector at a wavelength suitable for detecting the purine ring or the adduct, or with an MS detector for mass identification.

-

-

Data Analysis:

-

Identify the peak corresponding to the DTP-electrophile adduct based on its retention time (and mass-to-charge ratio if using MS).

-

Quantify the amount of adduct formed by comparing its peak area to that of a standard curve generated with a known concentration of the adduct standard. If a standard is not available, relative quantification can be performed.

-

Conclusion

This compound is a potent nucleophilic scavenger with a clear mechanism of action centered on its "soft" nucleophile character. This property allows it to selectively and efficiently neutralize a range of toxic "soft" electrophiles, thereby preventing cellular damage. The quantitative kinetic data underscore its reactivity, and its influence on cellular signaling pathways like the Keap1-Nrf2-ARE system highlights the broader biological implications of its scavenging activity. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of DTP and other nucleophilic scavengers. For researchers and professionals in drug development, this compound represents a promising candidate for chemoprevention and cytoprotection, warranting continued exploration for its potential therapeutic applications.

References

In Vitro Cytotoxicity of 2,6-Dithiopurine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of 2,6-dithiopurine, a sulfur-containing purine analog. While specific quantitative data and detailed signaling pathways for this compound are not extensively available in public literature, this document synthesizes the known mechanisms of the broader thiopurine class of drugs, to which this compound belongs. This guide is intended for researchers, scientists, and drug development professionals investigating the potential of this compound as a therapeutic agent.

Introduction to this compound and Thiopurines

Thiopurines, including well-known drugs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are a class of antimetabolites used in the treatment of various cancers and autoimmune diseases. Their cytotoxic effects are primarily attributed to their ability to interfere with DNA synthesis and induce apoptosis. This compound, as a member of this class, is anticipated to exhibit similar cytotoxic mechanisms. The available literature suggests its potential as a chemopreventive agent due to its ability to scavenge carcinogens.

Postulated Mechanisms of this compound Cytotoxicity

Based on the known mechanisms of related thiopurines, the cytotoxic effects of this compound in cancer cells are likely mediated through two primary pathways: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Thiopurines are known to induce programmed cell death, or apoptosis, in cancer cells. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases.

The proposed apoptotic signaling pathway for thiopurines involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptosis. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of the executioner caspases.

Cell Cycle Arrest

Thiopurines can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related compounds have shown that they can induce cell cycle arrest at the G2/M phase.[1] This is often a consequence of DNA damage, which activates checkpoint proteins that pause the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Data Presentation: A Framework for Quantifying Cytotoxicity

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| Example: MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data to be determined | [Your Study] |

| Example: HCT116 | Colorectal Carcinoma | MTT | 48 | Data to be determined | [Your Study] |

| Example: A549 | Lung Carcinoma | MTT | 48 | Data to be determined | [Your Study] |

| Example: Jurkat | T-cell Leukemia | MTT | 48 | Data to be determined | [Your Study] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the in vitro cytotoxicity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the in vitro cytotoxicity of this compound. While direct experimental data on this specific compound is limited, the known mechanisms of the broader thiopurine class suggest that this compound likely induces cytotoxicity through apoptosis and cell cycle arrest. The provided protocols and diagrammatic representations of these pathways offer a starting point for researchers to design and execute their own studies. Future research should focus on generating quantitative cytotoxicity data for this compound across a panel of cancer cell lines and elucidating the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a novel anticancer agent.

References

An In-depth Technical Guide to the Biological Activity of 2,6-Dithiopurine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,6-dithiopurine (DTP) and its derivatives. Purine analogs are a cornerstone of medicinal chemistry, and thiopurines, in particular, have found significant application as immunosuppressants and anticancer agents. This document details their metabolism, mechanisms of action, and cytotoxic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising area.

Metabolism and Mechanism of Action

The biological effects of thiopurines are contingent on their metabolic activation and subsequent interaction with cellular machinery. The parent compound, this compound, undergoes metabolic conversion by enzymes that also process other thiopurines like 6-mercaptopurine.

Metabolism of this compound

This compound (DTP) is a substrate for two primary enzymes involved in purine metabolism: xanthine oxidase (XO) and thiopurine methyltransferase (TPMT).[1] In vitro, xanthine oxidase converts DTP to 2,6-dithiouric acid, which is the major metabolite found in vivo.[1] Concurrently, TPMT metabolizes DTP to a monomethylated derivative.[1] These metabolic steps are crucial as they can influence the compound's bioavailability, efficacy, and toxicity profile.

General Cytotoxic Mechanism of Thiopurines

While DTP itself can act as a nucleophilic scavenger of electrophiles, the broader family of thiopurines exerts its potent cytotoxic and immunosuppressive effects through a complex intracellular activation pathway.[2][3] After cellular uptake, these prodrugs are converted into 6-thioguanine nucleotides (6-TGNs), which are the primary active metabolites.[4]

These 6-TGNs have two main cytotoxic mechanisms:

-

Incorporation into Nucleic Acids: Thio-deoxyguanosine triphosphate (TdGTP) is incorporated into DNA, and thioguanosine triphosphate (TGTP) is incorporated into RNA.[5][6] This integration disrupts DNA replication and repair, leading to strand breaks and inducing apoptosis.[6]

-

Inhibition of Rac1 Signaling: TGTP acts as a competitive antagonist of GTP for binding to the small GTPase Rac1.[7] This binding suppresses Rac1 activation, which is critical for T-cell proliferation, and converts a costimulatory signal into an apoptotic one.[7]

References

- 1. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Kinetics of the reaction of a potential chemopreventive agent, this compound, and its major metabolite, 2,6-dithiouric acid, with multiple classes of electrophilic toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of some new 2,6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]

- 7. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]

Tautomerism and Infrared Spectra of Thiopurines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric forms of thiopurines and their characterization using infrared (IR) spectroscopy. Understanding the tautomeric preferences of thiopurines, a critical class of compounds in medicinal chemistry, is paramount for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Introduction to Thiopurine Tautomerism

Thiopurines, analogues of the endogenous purine bases adenine and guanine, can exist in various tautomeric forms due to the migration of protons between nitrogen and sulfur atoms. The two primary forms are the thione (or keto) and thiol (or enol) forms. The position of the proton on the purine ring system further diversifies the possible tautomers. The relative stability of these tautomers is influenced by factors such as substitution patterns on the purine ring, the solvent environment, and temperature. Infrared spectroscopy is a powerful tool for identifying and quantifying the presence of different tautomers in various states.

Tautomerism of 6-Thiopurine (6-Mercaptopurine)

6-Thiopurine (6-MP), a widely used immunosuppressant and anticancer drug, exhibits a complex tautomeric equilibrium. Experimental and theoretical studies have shown that 6-MP can exist as a mixture of several tautomers.

Dominant Tautomers of 6-Thiopurine

Infrared spectra of 6-thiopurine isolated in low-temperature argon and nitrogen matrices reveal the coexistence of the thione N(1)H,N(7)H and thiol N(9)H tautomers.[1][2][3] The thione N(1)H,N(7)H form is predicted to be the most stable.[3] However, the relative population of tautomers can be influenced by temperature.[4]

The tautomeric equilibrium of 6-thiopurine can be represented as follows:

Caption: Tautomeric equilibrium of 6-thiopurine.

UV irradiation of matrix-isolated 6-thiopurine can induce a phototautomeric reaction, converting the thione N(1)H,N(7)H form into the thiol N(7)H form.[1][2] The thiol N(9)H tautomer, however, remains photochemically stable under these conditions.[1][2]

Vibrational Frequencies of 6-Thiopurine Tautomers

The infrared spectra of different 6-thiopurine tautomers exhibit distinct vibrational frequencies. These differences are particularly noticeable in the regions associated with N-H, S-H, and C=S stretching and bending modes. The table below summarizes key calculated vibrational frequencies for the major tautomers of 6-thiopurine.

| Tautomer | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Thione N(1)H,N(7)H | ν(N1-H) | ~3450 |

| ν(N7-H) | ~3400 | |

| ν(C=S) | ~1220 | |

| Thiol N(9)H | ν(N9-H) | ~3480 |

| ν(S-H) | ~2580 | |

| ν(C=N) + δ(C-H) | ~1600-1500 | |

| Thiol N(7)H | ν(N7-H) | ~3420 |

| ν(S-H) | ~2590 | |

| ν(C=N) + δ(C-H) | ~1600-1500 |

Note: These are approximate values from theoretical calculations (DFT(B3LYP)/6-31G(d,p)) and may vary slightly from experimental values.[1][2]

Tautomerism of 2-Thiopurine

In contrast to 6-thiopurine, infrared spectra of 2-thiopurine (2-mercaptopurine) isolated in low-temperature argon and nitrogen matrices indicate the presence of a single dominant tautomer.[5]

The Predominant Tautomer of 2-Thiopurine

Theoretical calculations and experimental IR spectra confirm that 2-thiopurine exists almost exclusively in the thiol N(9)H tautomeric form.[5] This form is predicted to be the most stable among all possible isomers of 2-thiopurine.[5]

The tautomeric landscape of 2-thiopurine is therefore heavily skewed towards one form:

Caption: Tautomeric landscape of 2-thiopurine.

Vibrational Frequencies of the 2-Thiopurine Thiol N(9)H Tautomer

The experimental IR spectrum of matrix-isolated 2-thiopurine shows good agreement with the theoretically calculated spectrum for the thiol N(9)H tautomer.[5] Key vibrational bands can be assigned as follows:

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Ar matrix) |

| ν(N9-H) | 3481 |

| ν(S-H) | 2586 |

| Ring Vibrations | 1600 - 1300 |

| δ(N-H) | 1245 |

| δ(S-H) | 988 |

Note: These values are from experimental matrix isolation studies.[5]

Experimental Protocols

The study of thiopurine tautomerism relies on a combination of experimental techniques and computational methods.

Matrix Isolation Infrared Spectroscopy

This technique allows for the study of individual molecules in an inert environment at very low temperatures, which helps to trap and characterize different tautomers.

Methodology:

-

Sample Preparation: The thiopurine sample is placed in a Knudsen cell, which is a high-temperature effusion oven.

-

Sublimation: The sample is heated under high vacuum to produce a molecular beam of the thiopurine.

-

Matrix Deposition: The molecular beam is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically 10-20 K).

-

IR Spectroscopy: The infrared spectrum of the isolated molecules in the inert matrix is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Phototautomerism Studies (Optional): The matrix can be irradiated with UV light of specific wavelengths to induce photochemical reactions, and the resulting changes in the IR spectrum are monitored.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dithiopurine: Synthesis, Metabolism, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dithiopurine (2,6-Dimercaptopurine), a synthetic purine analog of significant interest in medicinal chemistry and pharmacology. This document details its chemical properties, synthesis methodologies, metabolic pathways, and the broader therapeutic context of thiopurine drugs. Particular emphasis is placed on experimental protocols and quantitative data to support researchers in their study of this compound and its derivatives.

Chemical Data and Identification

This compound is a synthetic purine analog where the oxygen atoms at the 2 and 6 positions of the purine ring are replaced by sulfur atoms.[1] This modification is crucial to its biological activity, placing it within the thiopurine class of compounds, which are widely used as immunosuppressants and in cancer chemotherapy.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 5437-25-2 |

| Molecular Formula | C5H4N4S2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | 1,7-dihydro-6H-purine-2,6-dithione |

| Synonyms | 2,6-Dimercaptopurine, 2,6-Thiopurine, NSC 1235 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | >350 °C |

| Appearance | Pale yellow to yellow powder |

| Solubility | Sparingly soluble in water and common organic solvents. Soluble in alkaline solutions. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a dihalogenated purine precursor, typically 2,6-dichloropurine.

Synthesis of the Precursor: 2,6-Dichloropurine

A common method for the synthesis of 2,6-dichloropurine involves the chlorination of xanthine.

Experimental Protocol: Chlorination of Xanthine to 2,6-Dichloropurine

-

Materials: Xanthine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

-

Procedure:

-

A mixture of xanthine and a slight excess of N,N-dimethylaniline is suspended in phosphorus oxychloride.

-

The mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The remaining oily residue is poured carefully onto crushed ice.

-

The resulting precipitate, 2,6-dichloropurine, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

-

Conversion of 2,6-Dichloropurine to this compound

The conversion of 2,6-dichloropurine to this compound involves a nucleophilic substitution reaction with a sulfur source, such as sodium hydrosulfide (NaSH).

Experimental Protocol: Synthesis of this compound

-

Materials: 2,6-Dichloropurine, Sodium hydrosulfide (NaSH), Ethanol.

-

Procedure:

-

2,6-Dichloropurine is dissolved in ethanol.

-

A solution of sodium hydrosulfide in ethanol is prepared (a molar excess of NaSH is typically used to ensure complete substitution).

-

The sodium hydrosulfide solution is added dropwise to the 2,6-dichloropurine solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

-

The precipitate is collected by filtration, washed with water, and dried to yield the final product.

-

Logical Relationship of Synthesis

Metabolism and Signaling Pathways

This compound, as a thiopurine, is expected to follow the general metabolic pathway of this class of drugs. The metabolism is complex and involves competing anabolic and catabolic pathways, primarily mediated by the enzymes thiopurine S-methyltransferase (TPMT), xanthine oxidase (XO), and hypoxanthine-guanine phosphoribosyltransferase (HPRT). The clinical efficacy and toxicity of thiopurines are largely dependent on the balance of these pathways.

The key steps in the thiopurine metabolic pathway are:

-

Anabolism to Active Metabolites: Thiopurines are converted by HPRT to their respective thio-inosine monophosphates. These are then further metabolized to 6-thioguanine nucleotides (6-TGNs), which are the primary active cytotoxic metabolites.[3] The 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.

-

Catabolism by TPMT: Thiopurine S-methyltransferase methylates thiopurines, leading to inactive metabolites such as 6-methylmercaptopurine (6-MMP). Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of toxicity.[3]

-

Catabolism by XO: Xanthine oxidase oxidizes thiopurines to inactive metabolites like 6-thiouric acid.[4] Co-administration of XO inhibitors, such as allopurinol, can shunt the metabolism towards the production of active 6-TGNs.

References

Solubility Profile of 2,6-Dithiopurine: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dithiopurine, a sulfur-substituted purine analog of significant interest in medicinal chemistry and biochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a robust experimental framework for determining its solubility in common laboratory solvents. Furthermore, it presents a detailed, standardized protocol for solubility determination and visual workflows to guide laboratory practice.

Core Topic: Solubility of this compound

This compound is a synthetic purine analog where sulfur atoms replace the oxygen atoms at the 2 and 6 positions of the purine ring.[1][2] Its utility in research, particularly in the study of thiopurine metabolism and as a potential therapeutic agent, necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The available literature qualitatively describes this compound as "slightly soluble" in water.[1][2] However, for the purposes of drug development and in-vitro assay design, quantitative data in a range of solvents is crucial.

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in a variety of common laboratory solvents are not widely reported. To facilitate the practical application of this compound in a research setting, the following table presents representative solubility data. It is critical to note that these values are illustrative examples and should be experimentally verified. The subsequent section details the methodology to obtain precise quantitative data.

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | 25 | 5.0 | 0.029 |

| N,N-Dimethylformamide (DMF) | 25 | 2.5 | 0.015 |

| Ethanol (95%) | 25 | 0.1 | 0.0006 |

| Methanol | 25 | 0.08 | 0.0005 |

| Acetone | 25 | <0.01 | <0.00006 |

| Water (pH 7.4) | 25 | ~0.005 | ~0.00003 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | <0.005 | <0.00003 |

Note: Molar solubility calculated based on a molecular weight of 172.21 g/mol for this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5] The following protocol provides a detailed procedure for quantifying the solubility of this compound.

Materials and Equipment

-

This compound (solid powder)

-

Selected laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Water, PBS)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC (if applicable)

-

Reference standards of this compound for calibration curve

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is achieved.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. Filtration is often preferred to ensure all particulate matter is removed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the mobile phase in HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final dilution of the samples.

-

These standards will be used to generate a calibration curve.

-

-

Quantification:

-

Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting value is the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational framework for understanding and determining the solubility of this compound. For researchers and drug development professionals, obtaining accurate solubility data is a critical first step in the journey from laboratory research to potential clinical application. The methodologies and workflows presented herein are designed to support this crucial endeavor.

References

The Advent of Thiopurines: A Technical Chronicle of a Therapeutic Revolution

For decades, thiopurines have been a cornerstone in the treatment of life-threatening diseases, from acute lymphoblastic leukemia to debilitating autoimmune conditions. This in-depth technical guide explores the historical development of these remarkable therapeutic agents, delving into their serendipitous discovery, the elucidation of their complex mechanism of action, and the evolution of their clinical application. This paper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scientific principles and experimental foundations that underpin the enduring legacy of thiopurines.

From Rational Drug Design to a Nobel Prize: The Genesis of Thiopurines

The story of thiopurines begins in the 1940s and 1950s, a time of burgeoning understanding of nucleic acid biochemistry. At the Wellcome Research Laboratories, a paradigm shift in drug discovery was underway, led by the pioneering work of George Hitchings and Gertrude Elion.[1] Their approach, which they termed "rational drug design," was a departure from the prevailing method of screening natural products.[2] Instead, they hypothesized that by creating antagonists of the building blocks of DNA and RNA—purines and pyrimidines—they could selectively inhibit the growth of rapidly proliferating cells, such as those found in cancers and bacteria.[1][3]

This systematic investigation led to the synthesis of numerous purine analogs. In 1951, by substituting a sulfur atom for an oxygen atom on the purine ring of hypoxanthine, Gertrude Elion synthesized a compound that would change the face of medicine: 6-mercaptopurine (6-MP).[1][4] Shortly after, in 1957, the prodrug azathioprine was developed, designed to be a more slowly metabolized version of 6-MP.[4]

The initial therapeutic target for these new compounds was acute lymphoblastic leukemia (ALL), a devastating childhood cancer.[5] Early clinical trials in the 1950s demonstrated that 6-MP could induce remission in children with ALL, a groundbreaking achievement at the time.[1][5] While not a cure on its own, it provided a crucial foothold in the fight against the disease and laid the foundation for future combination chemotherapy regimens that now achieve cure rates of over 80%.[5] The profound impact of their work was formally recognized in 1988 when George Hitchings and Gertrude Elion, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine.[4]

Unraveling the Intricate Web: Metabolism and Mechanism of Action

The therapeutic and toxic effects of thiopurines are intricately linked to their complex metabolic pathways. Azathioprine is a prodrug that is rapidly converted non-enzymatically to 6-mercaptopurine (6-MP) in the presence of glutathione.[6][7] From 6-MP, the metabolic pathway branches into three competing enzymatic routes, which ultimately determine the balance between therapeutic efficacy and toxicity.

The Metabolic Crossroads

The three key enzymatic pathways in thiopurine metabolism are:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This anabolic pathway converts 6-MP into thioinosine monophosphate (TIMP), the first step towards the formation of the active metabolites, the 6-thioguanine nucleotides (6-TGNs).[8]

-

Thiopurine S-methyltransferase (TPMT): This catabolic pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[8] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in the accumulation of active 6-TGNs and an increased risk of severe myelosuppression.[9]

-

Xanthine oxidase (XO): This enzyme oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted in the urine.[8]

The interplay between these enzymes is crucial. For instance, co-administration of allopurinol, a xanthine oxidase inhibitor, can shunt 6-MP metabolism towards the production of 6-TGNs, necessitating a significant reduction in the thiopurine dose to avoid toxicity.[10]

The Dual-Pronged Attack: Mechanism of Action

The immunosuppressive and cytotoxic effects of thiopurines are primarily mediated by the 6-thioguanine nucleotides (6-TGNs), which exert their effects through two main mechanisms:

-

Incorporation into DNA and RNA: 6-TGNs are incorporated into the DNA and RNA of proliferating cells, particularly lymphocytes. This incorporation of fraudulent bases disrupts normal cellular processes, leading to cell cycle arrest and apoptosis.[7][11]

-

Inhibition of Rac1 Activation: A key discovery in understanding the mechanism of action of thiopurines was the finding that 6-thioguanosine triphosphate (6-TGTP), a major 6-TGN, binds to and inhibits the small GTPase Rac1.[11] Rac1 is a crucial signaling molecule in T-cell activation and proliferation. By inhibiting Rac1, 6-TGTP effectively converts a co-stimulatory signal into an apoptotic one, leading to the targeted depletion of activated T-cells.[8][11]

The following diagram illustrates the intricate metabolic pathway of thiopurines and their subsequent mechanisms of action.

From Leukemia to Autoimmunity: The Expanding Therapeutic Landscape

While initially developed for leukemia, the immunosuppressive properties of thiopurines quickly led to their exploration in other conditions. In the 1960s, azathioprine was successfully used to prevent rejection in the first human kidney transplants, revolutionizing the field of organ transplantation.[5]

The efficacy of thiopurines in suppressing the immune system also made them a valuable therapeutic option for a range of autoimmune diseases. They have become a mainstay in the management of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, where they are used to maintain remission and reduce the need for corticosteroids.[12] Their use has also been established in rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune conditions.[2]

Quantitative Insights: Pharmacokinetics and Therapeutic Drug Monitoring

The clinical use of thiopurines is guided by an understanding of their pharmacokinetic properties and the implementation of therapeutic drug monitoring (TDM). The following tables summarize key quantitative data related to thiopurine therapy.

Table 1: Pharmacokinetic Parameters of Thiopurine Metabolites

| Parameter | 6-Mercaptopurine (6-MP) | 6-Thiouric Acid (6-TU) | 6-Thioguanine Nucleotides (6-TGNs) |

| Peak Plasma Level (Cmax) | 36.0 - 340 ng/mL | 710.7 - 1210 ng/mL | Stable in RBCs over 24h |

| Time to Peak (Tmax) | ~2 hours | ~3.5 - 3.8 hours | N/A (intracellular accumulation) |

| Half-life (t1/2) | ~1.9 hours | Correlates with renal function | Long intracellular half-life |

| Primary Route of Elimination | Metabolism | Renal excretion | Intracellular persistence |

Data compiled from multiple sources.[13][14][15]

Table 2: Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides (6-TGNs) in IBD

| 6-TGN Level (pmol/8 x 10⁸ RBCs) | Clinical Interpretation |

| < 230-260 | Subtherapeutic, may be associated with lack of response. |

| 230-450 | Therapeutic range, associated with clinical remission. |

| > 450 | Supratherapeutic, increased risk of myelotoxicity. |

Data compiled from multiple sources.[9][16][17]

Table 3: Recommended Dosing for Thiopurines in IBD

| Drug | Recommended Daily Dose |

| Azathioprine | 1.5 - 2.5 mg/kg |

| 6-Mercaptopurine | 1.0 - 1.5 mg/kg |

| 6-Thioguanine | 0.2 - 0.3 mg/kg |

Data compiled from multiple sources.[18][19]

Experimental Foundations: Key Methodologies

The understanding of thiopurine pharmacology has been built upon a foundation of rigorous experimental work. The following sections detail the core methodologies used in key experiments.

Synthesis of 6-Mercaptopurine (Elion & Hitchings)

The original synthesis of 6-mercaptopurine, as described in the patent filed by George Hitchings and Gertrude Elion, involved a multi-step process. A key innovation was the use of 4-amino-5-nitro-6-chloropyrimidine as a starting material.

Experimental Protocol:

-

Reaction of 4-amino-5-nitro-6-chloropyrimidine with potassium hydrosulfide: This step simultaneously replaces the chloro group with a mercapto group and reduces the nitro group to an amino group, forming 4,5-diamino-6-mercaptopyrimidine.

-

Cyclization with formic acid: The resulting pyrimidine derivative is then treated with formic acid to form 7-amino-thiazolo(5,4-d)pyrimidine.

-

Isomerization to 6-mercaptopurine: The final step involves heating the sodium salt of the thiazolo derivative, which causes it to isomerize into the final product, 6-mercaptopurine.[20]

This novel synthetic route was notable for its high yield and the purity of the final product.[20]

Measurement of Thiopurine Metabolites in Red Blood Cells

Therapeutic drug monitoring of thiopurines relies on the accurate quantification of their metabolites in red blood cells (RBCs). High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.

Experimental Protocol:

-

Sample Preparation: Whole blood is collected in EDTA tubes. The RBCs are isolated by centrifugation and washed. The cells are then lysed to release the intracellular metabolites.

-

Hydrolysis: The 6-thioguanine nucleotides (6-TGNs) are hydrolyzed to their base, 6-thioguanine, for easier detection.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column. The metabolites (6-thioguanine and 6-methylmercaptopurine) are separated based on their physicochemical properties.

-

Detection and Quantification: The separated metabolites are detected using a UV detector. The concentration of each metabolite is determined by comparing its peak area to that of a known standard.[21][22]

The following diagram illustrates a typical experimental workflow for therapeutic drug monitoring of thiopurines.

Determination of Thiopurine S-Methyltransferase (TPMT) Enzyme Activity

Assessing TPMT enzyme activity is crucial for identifying patients at risk of thiopurine-induced toxicity. This is often done through a phenotypic assay that measures the rate of 6-MP methylation in RBC lysates.

Experimental Protocol:

-

Hemolysate Preparation: A red blood cell lysate is prepared from the patient's blood sample.

-

Incubation: The lysate is incubated with 6-mercaptopurine (the substrate) and S-adenosyl-L-methionine (the methyl donor).

-

Reaction Termination: The enzymatic reaction is stopped after a specific time.

-

Quantification of 6-MMP: The amount of 6-methylmercaptopurine (the product) formed is quantified using HPLC with UV detection.

-

Calculation of Activity: The TPMT activity is calculated based on the rate of 6-MMP formation and is typically expressed as units per milliliter of packed red blood cells or per gram of hemoglobin.[23]

The Future of Thiopurines: Personalized Medicine and Beyond

The historical journey of thiopurines is a testament to the power of rational drug design and the importance of understanding fundamental biochemical pathways. While newer biologic agents have emerged, thiopurines remain a vital and cost-effective therapeutic option for many patients.[24]

The future of thiopurine therapy lies in the realm of personalized medicine. The well-established role of TPMT pharmacogenetics in predicting toxicity has paved the way for genotype-guided dosing strategies.[9] Ongoing research continues to identify other genetic variants that may influence thiopurine metabolism and response. Furthermore, a deeper understanding of the intricate signaling pathways affected by thiopurines may open up new avenues for combination therapies and the development of more targeted immunomodulatory agents. The legacy of Elion and Hitchings' pioneering work continues to inspire the next generation of drug discovery, ensuring that the story of thiopurines is far from over.

References

- 1. Chemical & Engineering News: Top Pharmaceuticals: 6-Mercaptopurine [pubsapp.acs.org]

- 2. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 4. The Thiopurine Tale: An Unexpected Journey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]

- 6. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiopurine treatment in inflammatory bowel disease: clinical pharmacology and implication of pharmacogenetically guided dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiopurines: Recent Topics and Their Role in the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of mercaptopurine and thioguanine nucleotides in renal transplant recipients during azathioprine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Levels of 6-thioguanine nucleotides and clinical remission in inflammatory bowel disease – A systematic review and meta-analysis: PS083 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of thiopurines in inflammatory bowel disease: an update [irjournal.org]

- 19. academic.oup.com [academic.oup.com]

- 20. US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor - Google Patents [patents.google.com]

- 21. A comparison of red blood cell thiopurine metabolites in children with acute lymphoblastic leukemia who received oral mercaptopurine twice daily or once daily: a Pediatric Oncology Group study (now The Children's Oncology Group) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. From niche to blockbuster: a greater role for allopurinol in maintenance treatment of acute lymphoblastic leukemia | Haematologica [haematologica.org]

2,6-Dithiopurine: A Potential Cancer Chemopreventive Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically investigating 2,6-Dithiopurine as a cancer chemopreventive agent is limited. This document provides a comprehensive overview based on the well-established mechanisms and data of its close structural analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), to serve as a foundational guide for potential research and development. The information presented for these related compounds should not be directly extrapolated to this compound without dedicated experimental validation.

Executive Summary

Thiopurine analogs are a clinically significant class of purine antimetabolites utilized in oncology and immunology for decades. While 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are established therapeutic agents, the potential of their dithio-analog, this compound, in cancer chemoprevention remains largely unexplored. This technical guide synthesizes the current understanding of related thiopurines to build a scientific case for the investigation of this compound. By examining the established mechanisms of action, cytotoxicity data, and relevant signaling pathways of its analogs, we provide a framework for the preclinical evaluation of this compound as a novel cancer chemopreventive agent.

Core Mechanism of Action: Insights from Thiopurine Analogs

The anticancer and immunosuppressive effects of thiopurines like 6-MP and 6-TG are contingent on their intracellular conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1][2][3] It is hypothesized that this compound would follow a similar metabolic activation pathway.

The primary mechanisms of action include:

-

Inhibition of de Novo Purine Synthesis: Thiopurine metabolites, particularly methyl-thioinosine monophosphate (Me-TIMP) derived from 6-MP, are potent inhibitors of the purine biosynthesis pathway.[1][4] This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.

-

Induction of Apoptosis via DNA Incorporation: The active 6-TGNs are incorporated into DNA and RNA during replication and transcription.[1][3] The presence of these fraudulent bases in the genetic material induces DNA strand breaks and mismatches, which are recognized by the cell's DNA damage response machinery, ultimately triggering apoptosis (programmed cell death).[5][6] Studies have shown that this can occur through the mitochondrial pathway and may involve the generation of reactive oxygen species (ROS).[5]

-

Immunomodulation: Thiopurines suppress the proliferation of lymphocytes, which is the basis for their use in autoimmune diseases and organ transplantation.[3] In the context of inflammation-driven cancers, such as colorectal cancer in patients with inflammatory bowel disease (IBD), this anti-inflammatory effect is considered a key component of their chemopreventive action.[7][8]

Quantitative Data: In Vitro Cytotoxicity of 6-Mercaptopurine and 6-Thioguanine

The following table presents a summary of the 50% inhibitory concentration (IC50) values for 6-MP and 6-TG against various cancer cell lines. This data highlights the cytotoxic potential of these compounds and provides a reference for the expected potency of novel thiopurine analogs.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6-Mercaptopurine (6-MP) | Jurkat (MTAP-deficient) | T-cell Leukemia | ~65 | [4] |

| A549 (MTAP-deficient) | Lung Cancer | ~200 | [4] | |

| 6-Thioguanine (6-TG) | A549 (MTAP-deficient) | Lung Cancer | ~2.56 | [4] |

| A549 (MTAP-expressing) | Lung Cancer | ~52.11 | [4] |

Note: The cellular response to thiopurines is heavily influenced by the expression levels of metabolic enzymes such as methylthioadenosine phosphorylase (MTAP).[4]

Key Experimental Protocols

The following are standardized protocols for essential in vitro assays to evaluate the anticancer properties of a compound like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cells.

Methodology:

-

Cell Culture: Cancer cells are seeded in 96-well plates and incubated overnight to allow for attachment.

-

Compound Incubation: Cells are treated with a range of concentrations of the test compound for 48 to 72 hours.

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance is measured using a microplate reader at 570 nm.

-

Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based method quantifies the induction of apoptosis.

Methodology:

-

Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specified duration (e.g., 24 hours).

-

Staining: Harvested cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

-

Flow Cytometry: The stained cell population is analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualized Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the metabolic fate of thiopurines and a standard workflow for drug discovery.

Thiopurine Metabolic Pathway

Caption: Simplified metabolic pathways of 6-mercaptopurine.

Preclinical Drug Discovery Workflow

Caption: A streamlined workflow for the preclinical development of a chemopreventive agent.

Future Perspectives and Research Directions

The established anticancer and immunomodulatory properties of thiopurines provide a compelling rationale for the investigation of this compound as a potential cancer chemopreventive agent. The immediate next steps should involve a systematic preclinical evaluation following the workflow outlined above. Key research questions to address include:

-

What is the in vitro cytotoxicity of this compound across a diverse panel of human cancer cell lines?

-

Does this compound induce apoptosis and at what concentrations?

-

Is the mechanism of action dependent on its metabolism to thioguanine nucleotides?

-

What is its efficacy and safety profile in in vivo models of carcinogenesis?

Answering these questions through rigorous experimental work will be crucial in determining the potential of this compound to be developed as a novel agent for cancer chemoprevention.

References

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiopurine use associated with reduced B and natural killer cells in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiopurines, DNA damage, DNA repair and therapy-related cancer [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Chemoprevention in Colorectal Cancer for Patients with Inflammatory Bowel Disease: Mechanisms of Action and Clinical Aspects [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for 2,6-Dithiopurine in Mouse Skin Carcinogenesis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-Dithiopurine (2,6-DTP) as a potential chemopreventive agent in chemically-induced mouse skin carcinogenesis models. The information is compiled from established methodologies and peer-reviewed research to guide the design and execution of relevant in vivo studies.

Introduction